2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid, with the Chemical Abstracts Service number 1218444-40-6, is a compound of interest in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and a difluorophenyl group, which contribute to its potential biological activities. The molecular formula is , and it has a molecular weight of approximately 241.23 g/mol.
This compound falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group. It is also classified as an amino acid derivative, given its structural features that include both amino and carboxylic functionalities.
The synthesis of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can be achieved through various methods, typically involving the reaction of appropriately substituted pyrrolidine derivatives with difluorobenzene derivatives.
The molecular structure of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can be represented using various notations:
InChI=1S/C12H13F2NO2/c1-14(2)11(12(15)16)10-8(13)6-4-3-5-7(10)9(14)17;
CN(C)C(C1=C(C=CC=C1F)F)C(=O)O
The compound has specific physical characteristics:
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions generally require specific conditions such as heat or the presence of dehydrating agents (for esterification) or coupling reagents (for amide formation).
The mechanism of action for 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is not fully elucidated but is hypothesized to involve interaction with specific biological targets:
Research into similar compounds suggests potential activity in modulating neurotransmitter systems or inflammatory pathways.
This compound has potential applications in:
Given its structural features, this compound may provide insights into developing therapeutics that leverage its unique chemical properties for enhanced efficacy and selectivity against specific biological targets.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: